molecular formula C8H13NO3 B1367559 trans-4-Carbamoylcyclohexanecarboxylic acid CAS No. 21483-87-4

trans-4-Carbamoylcyclohexanecarboxylic acid

Cat. No. B1367559
CAS RN: 21483-87-4
M. Wt: 171.19 g/mol
InChI Key: ZATPPBWCNUNFLZ-UHFFFAOYSA-N
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Description

“trans-4-Carbamoylcyclohexanecarboxylic acid” is a chemical compound with the molecular formula C8H13NO3 . It has a molecular weight of 171.19 .


Molecular Structure Analysis

The molecular structure of “trans-4-Carbamoylcyclohexanecarboxylic acid” contains a total of 25 bonds, including 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amide, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

“trans-4-Carbamoylcyclohexanecarboxylic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 427.6±34.0 °C at 760 mmHg, and a flash point of 212.4±25.7 °C . It has 4 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

1. Dermatological Applications

Trans-4-Carbamoylcyclohexanecarboxylic acid, also known as tranexamic acid, has been studied for its dermatological applications. It is widely used as an anti-inflammatory and a whitening agent. A study by Hiramoto et al. (2016) demonstrated its effectiveness in reducing wrinkles induced by skin dryness. The study found that tranexamic acid decreased the proliferation of mast cells and increased fibroblast proliferation, improving wrinkles caused by skin dryness.

2. Surgical Applications

Tranexamic acid is also utilized in surgical procedures due to its antifibrinolytic properties. As per Klifto, Hanwright, & Sacks (2020), it limits intraoperative blood loss and reduces transfusion requirements without increasing the risk of deep venous thrombosis, making it valuable in plastic surgery and microvascular reconstruction.

3. Ophthalmological Applications

The effects of tranexamic acid on melanocyte activation of the skin induced by UVB eye irradiation were studied by Hiramoto et al. (2014). This study highlights its application in skin whitening care, particularly in relation to eye irradiation.

4. Neuropharmacological Research

In neuropharmacology, trans-4-Carbamoylcyclohexanecarboxylic acid analogues have been designed as rigid analogues of vigabatrin, a drug for epilepsy and drug addiction. Choi & Silverman (2002) explored these analogues for their potential in inactivating gamma-aminobutyric acid aminotransferase.

Future Directions

As for the future directions, it’s difficult to predict without specific context. The potential applications and research directions would depend on the properties of “trans-4-Carbamoylcyclohexanecarboxylic acid” and the needs of the scientific and industrial communities .

properties

IUPAC Name

4-carbamoylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATPPBWCNUNFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544863
Record name 4-Carbamoylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Carbamoylcyclohexanecarboxylic acid

CAS RN

21483-87-4
Record name 4-Carbamoylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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